molecular formula C9H11FN2O4 B12410338 1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one

1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one

Cat. No.: B12410338
M. Wt: 230.19 g/mol
InChI Key: WQIKHPATWLOZFO-DCDLSZRSSA-N
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Description

1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one, also known as 2’-deoxy-2’-fluorocytidine, is a nucleoside analog. This compound is characterized by the presence of a fluorine atom at the 2’ position of the sugar moiety, which distinguishes it from natural cytidine. It has significant applications in antiviral and anticancer research due to its ability to interfere with nucleic acid synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one typically involves the fluorination of a suitable precursor, such as 2’-deoxycytidine. One common method includes the use of diethylaminosulfur trifluoride (DAST) as a fluorinating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and recrystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions

1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as 2’-deoxy-2’-fluorouridine or 2’-deoxy-2’-fluorothymidine .

Scientific Research Applications

1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily by incorporating into nucleic acids, thereby inhibiting DNA and RNA synthesis. This incorporation disrupts the normal function of nucleic acids, leading to the inhibition of viral replication and the induction of apoptosis in cancer cells. The molecular targets include DNA polymerases and RNA polymerases, which are essential for nucleic acid synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the fluorine atom at the 2’ position of the sugar moiety makes 1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one unique. This modification enhances its stability and resistance to enzymatic degradation, making it a potent inhibitor of nucleic acid synthesis .

Properties

Molecular Formula

C9H11FN2O4

Molecular Weight

230.19 g/mol

IUPAC Name

1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one

InChI

InChI=1S/C9H11FN2O4/c10-6-7(14)5(4-13)16-8(6)12-3-1-2-11-9(12)15/h1-3,5-8,13-14H,4H2/t5-,6-,7?,8-/m1/s1

InChI Key

WQIKHPATWLOZFO-DCDLSZRSSA-N

Isomeric SMILES

C1=CN(C(=O)N=C1)[C@H]2[C@@H](C([C@H](O2)CO)O)F

Canonical SMILES

C1=CN(C(=O)N=C1)C2C(C(C(O2)CO)O)F

Origin of Product

United States

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